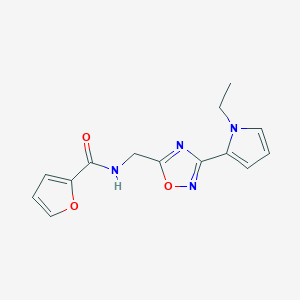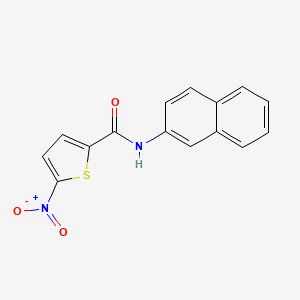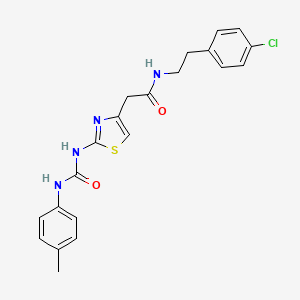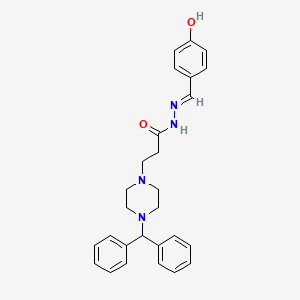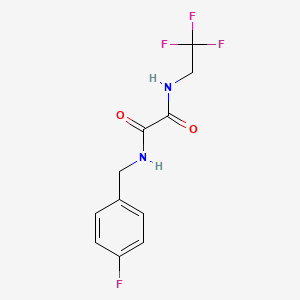
N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide” is a fluorinated compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR . The fluorine atoms in the compound would be particularly useful in 19F NMR, which can provide detailed information about the structure of fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the fluorine atoms it contains. Fluorine is highly electronegative, which can affect properties like polarity, boiling point, and melting point .Scientific Research Applications
Nucleoside Transport Inhibition
N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs, specifically those with benzyl group substitutions, have been investigated for their ability to inhibit nucleoside transport. These compounds are designed to offer lower polarity than their counterparts, aiming to enhance oral absorption and CNS penetration. Notably, compounds like LUF5919 and LUF5929 have shown high affinity for the nucleoside transport protein ENT1, achieving Ki values in the low nanomolar range, which is significant for their potential therapeutic applications in conditions where nucleoside transport modulation is beneficial (Tromp et al., 2004).
Novel Insecticidal Activity
Research into the novel class of insecticides, such as Flubendiamide, which contains structural elements similar to N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide, has revealed extremely potent insecticidal activity against lepidopterous pests, including resistant strains. The unique chemical structure, characterized by novel substituents like a heptafluoroisopropyl group, plays a crucial role in its mode of action and safety profile for non-target organisms. This highlights the potential of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs in developing new pest management solutions (Tohnishi et al., 2005).
Fluorination Chemistry
The compound's structural elements are utilized in fluorination chemistry, enhancing the synthesis of fluorinated organic molecules. This area of research is critical for developing pharmaceuticals and agrochemicals where fluorination can significantly alter biological activity and stability. The exploration of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide and its derivatives in catalysis and as reagents in fluorination reactions opens new avenues for synthetic organic chemistry and the development of novel compounds with enhanced properties (Li et al., 2014).
Catalytic Applications
In the realm of catalysis, derivatives of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide are being explored for their potential in facilitating various chemical transformations, including C-H bond activation and fluorination. These studies are pivotal in advancing green chemistry by developing more efficient and environmentally friendly catalytic processes. The ability of these compounds to act as catalysts or catalyst ligands in reactions that form carbon-fluorine bonds is particularly noteworthy, given the importance of fluorinated compounds in medicinal chemistry and material science (Vu et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O2/c12-8-3-1-7(2-4-8)5-16-9(18)10(19)17-6-11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAYSAWQAZZHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

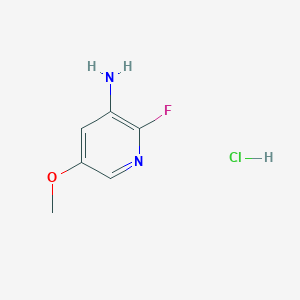
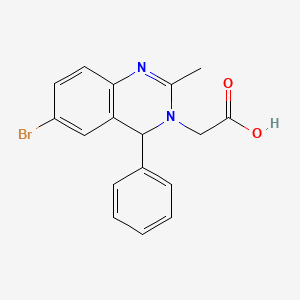
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
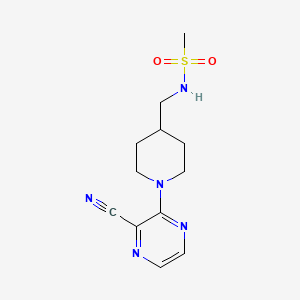
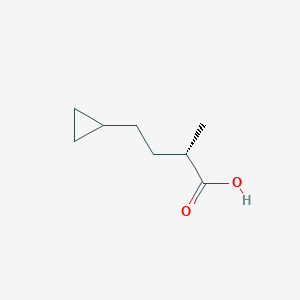
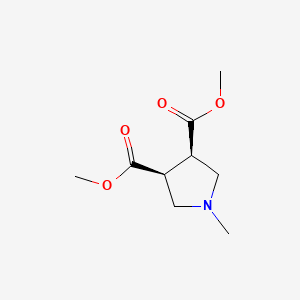
![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)
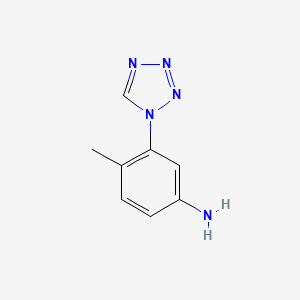
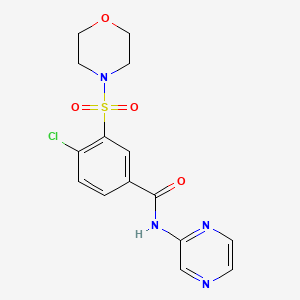
![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)
